molecular formula C11H15ClN2 B1201428 1-(4-Chlorobenzyl)piperazine CAS No. 23145-88-2

1-(4-Chlorobenzyl)piperazine

Cat. No.: B1201428
CAS No.: 23145-88-2
M. Wt: 210.7 g/mol
InChI Key: GSJXJZOWHSTWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)piperazine is an organic compound with the molecular formula C11H15ClN2. It is a derivative of piperazine, where a 4-chlorobenzyl group is attached to one of the nitrogen atoms of the piperazine ring. This compound is known for its applications in various fields, including medicinal chemistry and neuropharmacology.

Scientific Research Applications

1-(4-Chlorobenzyl)piperazine has been extensively studied for its applications in various scientific fields:

Safety and Hazards

1-(4-Chlorobenzyl)piperazine is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. In case of contact, immediate medical attention is required. Contaminated clothing should be removed and the skin should be rinsed with water .

Biochemical Analysis

Biochemical Properties

1-(4-Chlorobenzyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the 5-hydroxytryptamine (5-HT) transporter in the brain, where it acts as an inhibitor . This interaction affects the uptake of serotonin, influencing neurotransmission and potentially impacting mood and behavior. Additionally, this compound has been shown to inhibit the acute effects of 3,4-methylenedioxymethamphetamine (MDMA) in rat brain .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to attenuate the neurotoxicity of MDMA in rat brain by inhibiting the uptake of serotonin . This inhibition can lead to alterations in cell signaling pathways and changes in gene expression related to neurotransmission and neuroprotection.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the 5-HT transporter, inhibiting the uptake of serotonin into synaptosomes . This inhibition affects the availability of serotonin in the synaptic cleft, leading to changes in neurotransmission. Additionally, this compound may interact with other enzymes and proteins, influencing their activity and potentially altering cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effects on cellular function may vary over time. Long-term exposure to the compound can lead to changes in cellular processes, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and modulation of neurotransmission. At higher doses, it can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause neurotoxicity and other adverse effects in animal models . It is important to determine the appropriate dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Understanding the metabolic pathways of this compound is crucial for assessing its pharmacokinetics and potential effects on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its pharmacokinetics. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall pharmacological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)piperazine can be synthesized through the condensation of piperazine with 4-chlorobenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJXJZOWHSTWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177723
Record name 4-Chlorobenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-88-2
Record name 4-Chlorobenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorobenzyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (8 ml) was added to a solution of tert-butyl 4-(4-chlorobenzyl)piperazine-1-carboxylate (2.50 g, 8.05 mmol) prepared in Reference Example 178 in methylene chloride (16 ml), and the mixture was stirred at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure. Sodium hydroxide aqueous solution was added to the residue, and the mixture was extracted with methylene chloride. The extract was dried over sodium sulfate, and then filtered. The filtrate was concentrated under reduced pressure to afford 1-(4-chlorobenzyl)piperazine (1.70 g, quantitative) as a colorless oil.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorobenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorobenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorobenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorobenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.